Cas no 86188-26-3 ((2,5-Dimethylphenyl)methanesulfonyl chloride)

(2,5-Dimethylphenyl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key advantages include high reactivity, making it suitable for introducing the methanesulfonyl group into target molecules under controlled conditions. The presence of dimethyl substituents on the phenyl ring enhances steric and electronic effects, which can be leveraged for selective transformations. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a building block for sulfonamide and sulfonate ester formation. It is typically handled under inert conditions due to its moisture sensitivity, ensuring optimal purity and performance in synthetic applications.
(2,5-Dimethylphenyl)methanesulfonyl chloride structure
86188-26-3 structure
商品名:(2,5-Dimethylphenyl)methanesulfonyl chloride
CAS番号:86188-26-3
MF:C9H11ClO2S
メガワット:218.700440645218
MDL:MFCD12403400
CID:4717837
PubChem ID:50742524

(2,5-Dimethylphenyl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • (2,5-dimethylphenyl)methanesulfonyl chloride
    • (2,5-Dimethylphenyl)methanesulfonyl chloride
    • MDL: MFCD12403400
    • インチ: 1S/C9H11ClO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3
    • InChIKey: HWMTXXADUWPFSI-UHFFFAOYSA-N
    • ほほえんだ: ClS(CC1C=C(C)C=CC=1C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 218.017
  • どういたいしつりょう: 218.017
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.5

(2,5-Dimethylphenyl)methanesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-273547-0.5g
(2,5-dimethylphenyl)methanesulfonyl chloride
86188-26-3 95.0%
0.5g
$397.0 2025-03-20
Enamine
EN300-273547-1g
(2,5-dimethylphenyl)methanesulfonyl chloride
86188-26-3
1g
$414.0 2023-09-10
Enamine
EN300-273547-10g
(2,5-dimethylphenyl)methanesulfonyl chloride
86188-26-3
10g
$1778.0 2023-09-10
Ambeed
A1086101-1g
(2,5-Dimethylphenyl)methanesulfonyl chloride
86188-26-3 95%
1g
$1645.0 2024-04-17
Enamine
EN300-273547-5.0g
(2,5-dimethylphenyl)methanesulfonyl chloride
86188-26-3 95.0%
5.0g
$1199.0 2025-03-20
Enamine
EN300-273547-0.25g
(2,5-dimethylphenyl)methanesulfonyl chloride
86188-26-3 95.0%
0.25g
$381.0 2025-03-20
Enamine
EN300-273547-1.0g
(2,5-dimethylphenyl)methanesulfonyl chloride
86188-26-3 95.0%
1.0g
$414.0 2025-03-20
Enamine
EN300-273547-0.05g
(2,5-dimethylphenyl)methanesulfonyl chloride
86188-26-3 95.0%
0.05g
$348.0 2025-03-20
Enamine
EN300-273547-10.0g
(2,5-dimethylphenyl)methanesulfonyl chloride
86188-26-3 95.0%
10.0g
$1778.0 2025-03-20
Enamine
EN300-273547-2.5g
(2,5-dimethylphenyl)methanesulfonyl chloride
86188-26-3 95.0%
2.5g
$810.0 2025-03-20

(2,5-Dimethylphenyl)methanesulfonyl chloride 関連文献

(2,5-Dimethylphenyl)methanesulfonyl chlorideに関する追加情報

Introduction to (2,5-Dimethylphenyl)methanesulfonyl Chloride (CAS No. 86188-26-3)

(2,5-Dimethylphenyl)methanesulfonyl chloride, also known by its CAS registry number CAS No. 86188-26-3, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of sulfonating agents and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The structure of (2,5-Dimethylphenyl)methanesulfonyl chloride consists of a methanesulfonyl group attached to a 2,5-dimethylphenyl ring, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the importance of (2,5-Dimethylphenyl)methanesulfonyl chloride in the development of novel drug delivery systems. Researchers have explored its role as a sulfonating agent in the modification of polymer surfaces for enhanced drug loading and controlled release. The unique properties of this compound, including its high reactivity and stability under various reaction conditions, make it an ideal choice for such applications.

The synthesis of (2,5-Dimethylphenyl)methanesulfonyl chloride involves a multi-step process that begins with the preparation of the corresponding sulfonic acid derivative. This is followed by chlorination using thionyl chloride or other suitable reagents to yield the final product. The optimization of reaction conditions has been a focal point in recent research, with studies demonstrating improved yields and selectivity through the use of catalytic systems and green chemistry principles.

In terms of physical properties, (2,5-Dimethylphenyl)methanesulfonyl chloride is typically a white crystalline solid with a melting point of approximately 70°C and a boiling point around 140°C under standard pressure. Its density is about 1.3 g/cm³, and it is soluble in common organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in both laboratory-scale reactions and industrial processes.

The application of (2,5-Dimethylphenyl)methanesulfonyl chloride extends beyond pharmaceuticals into the realm of materials science. Recent advancements have showcased its potential in the synthesis of functional polymers and nanomaterials. For instance, researchers have utilized this compound to introduce sulfonate groups onto polymer backbones, enhancing their conductivity and compatibility with various electronic devices.

In conclusion, (2,5-Dimethylphenyl)methanesulfonyl chloride (CAS No. 86188-26-3) stands as a pivotal compound in modern organic chemistry. Its diverse applications and adaptability to cutting-edge research methodologies underscore its importance in both academic and industrial settings. As ongoing studies continue to uncover new avenues for its use, this compound is poised to play an even more significant role in shaping future innovations across multiple disciplines.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:86188-26-3)(2,5-Dimethylphenyl)methanesulfonyl chloride
A1056947
清らかである:99%
はかる:1g
価格 ($):1480.0